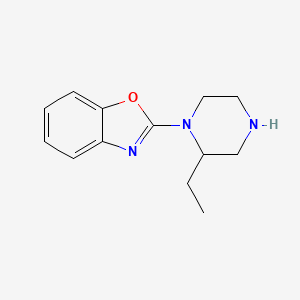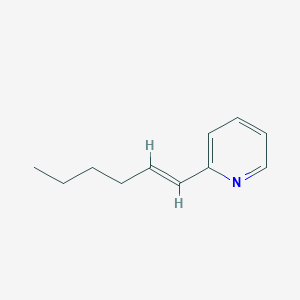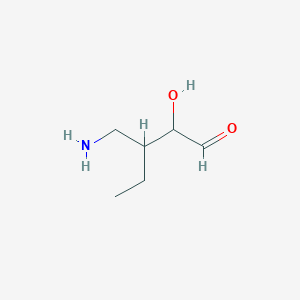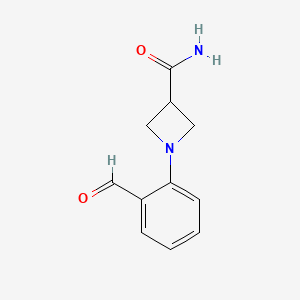
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene is an organic compound characterized by the presence of difluoromethyl, fluoro, and prop-2-en-1-yl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by the addition of the fluoro group through electrophilic aromatic substitution. The prop-2-en-1-yl group can be introduced using a Friedel-Crafts alkylation reaction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as low temperatures and the presence of catalysts like aluminum chloride or iron(III) chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the pure compound.
Análisis De Reacciones Químicas
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include substituted benzenes, alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methoxy-4-(prop-2-yn-1-yloxy)benzene and (E)-1-nitro-2-(2-nitro-prop-1-en-yl)benzene share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both difluoromethyl and fluoro groups in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other compounds
Propiedades
Fórmula molecular |
C10H9F3 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-fluoro-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H9F3/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h2,4-6,10H,1,3H2 |
Clave InChI |
CNTPFDSTSLUWCO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=C(C=C1)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)






![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
